molecular formula C21H26N2O B12634310 1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one CAS No. 919119-18-9

1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one

Katalognummer: B12634310
CAS-Nummer: 919119-18-9
Molekulargewicht: 322.4 g/mol
InChI-Schlüssel: YFAZOMFRCKOQHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one typically involves the reaction of 4-piperidone with 2-phenylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways within the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity.

Eigenschaften

CAS-Nummer

919119-18-9

Molekularformel

C21H26N2O

Molekulargewicht

322.4 g/mol

IUPAC-Name

1-[4-[2-(2-phenylethyl)anilino]piperidin-1-yl]ethanone

InChI

InChI=1S/C21H26N2O/c1-17(24)23-15-13-20(14-16-23)22-21-10-6-5-9-19(21)12-11-18-7-3-2-4-8-18/h2-10,20,22H,11-16H2,1H3

InChI-Schlüssel

YFAZOMFRCKOQHN-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1CCC(CC1)NC2=CC=CC=C2CCC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.